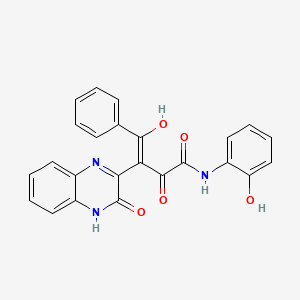![molecular formula C12H14N4O2 B3732175 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3732175.png)
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
説明
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as Ipratropium bromide, is a widely used bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a quaternary ammonium compound that acts as an anticholinergic agent, blocking the action of acetylcholine at the muscarinic receptors in the airways.
作用機序
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide acts as an anticholinergic agent, blocking the action of acetylcholine at the muscarinic receptors in the airways. This results in relaxation of the smooth muscles in the airways, leading to bronchodilation. The effect of this compound bromide is primarily localized to the lungs, with minimal systemic absorption.
Biochemical and Physiological Effects:
This compound bromide has been shown to improve lung function and reduce symptoms such as wheezing, shortness of breath, and coughing in patients with respiratory diseases. It has also been shown to reduce the frequency and severity of exacerbations in patients with COPD. The drug has a rapid onset of action, with peak effect occurring within 1-2 hours after administration.
実験室実験の利点と制限
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide is a widely used bronchodilator in both clinical and research settings. It has a well-established safety profile and is generally well-tolerated by patients. However, its effectiveness may be limited in patients with severe respiratory disease or those who are unresponsive to other bronchodilators. In laboratory experiments, this compound bromide is often used as a positive control in studies of bronchodilator efficacy.
将来の方向性
There are several potential future directions for research on 3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide. One area of interest is the development of new formulations or delivery methods to improve the drug's effectiveness and reduce side effects. Another area of research is the exploration of this compound bromide's potential for use in the treatment of other diseases such as cystic fibrosis or pulmonary hypertension. Finally, further studies are needed to better understand the long-term effects of this compound bromide on lung function and overall health outcomes in patients with respiratory diseases.
科学的研究の応用
3-[(4-isopropoxyphenyl)amino]-1,2,4-triazin-5(4H)-one bromide has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It is commonly used in combination with other bronchodilators such as beta-agonists to provide a synergistic effect in the treatment of asthma and COPD. This compound bromide has also been shown to be effective in the treatment of bronchospasm associated with chronic bronchitis and emphysema.
特性
IUPAC Name |
3-(4-propan-2-yloxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(2)18-10-5-3-9(4-6-10)14-12-15-11(17)7-13-16-12/h3-8H,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUOLVTVILKSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3732100.png)
![1-({[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B3732106.png)

![3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B3732124.png)
![4-(4-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732130.png)
![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3732139.png)
![2-amino-6-(5-chloro-2-thienyl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B3732149.png)
![4-[(hydroxyimino)(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3732155.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732159.png)
![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3732161.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3-bromo-4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3732162.png)

![6-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B3732184.png)
